1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene
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Overview
Description
“1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene” is a complex organic compound that contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating double bonds . It has bromine (Br), chlorine (Cl), difluoromethyl (-CF2H), and methoxy (-OCH3) functional groups attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring. The bromine, chlorine, difluoromethyl, and methoxy groups would be added in separate reactions, each requiring specific reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring at its core. The bromine, chlorine, difluoromethyl, and methoxy groups would be attached to the ring at the 1, 2, 5, and 4 positions, respectively .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-withdrawing nature of the halogen atoms (bromine and chlorine) and the difluoromethyl group, as well as the electron-donating nature of the methoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens and the methoxy group could increase the compound’s polarity, affecting its solubility in different solvents .Mechanism of Action
Safety and Hazards
As with any chemical, handling “1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene” would require appropriate safety measures. These might include wearing protective clothing and working in a well-ventilated area . The specific hazards of this compound would depend on its reactivity and toxicity .
Future Directions
Properties
IUPAC Name |
1-bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSPMPZUZSGPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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